molecular formula C15H19IN4O B5272784 4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide

4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide

Cat. No.: B5272784
M. Wt: 398.24 g/mol
InChI Key: XAGHRBDYDAMXHL-UHFFFAOYSA-M
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Description

4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide is a heterocyclic compound that features a triazine ring fused with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide typically involves the reaction of 1-ethyl-5-phenyl-1,2,4-triazine with morpholine in the presence of a suitable base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the nucleophilic substitution reaction . The iodide salt is then formed by the addition of hydroiodic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, hydroiodic acid, and various nucleophiles. Reaction conditions typically involve elevated temperatures and the use of solvents such as dioxane and water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide involves its interaction with specific molecular targets. The triazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions, as well as coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide is unique due to the presence of both the triazine and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(1-ethyl-5-phenyl-1,2,4-triazin-1-ium-3-yl)morpholine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N4O.HI/c1-2-19-12-14(13-6-4-3-5-7-13)16-15(17-19)18-8-10-20-11-9-18;/h3-7,12H,2,8-11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGHRBDYDAMXHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=NC(=NC(=C1)C2=CC=CC=C2)N3CCOCC3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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